1,2-Benzenediamine, N1-(4-aminophenyl)-4-methoxy-
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Overview
Description
1,2-Benzenediamine, N1-(4-aminophenyl)-4-methoxy- is an organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of methoxy and amino groups attached to a phenyl ring, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediamine, N1-(4-aminophenyl)-4-methoxy- typically involves the reaction of 4-methoxyaniline with 4-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed and subjected to high temperatures and pressures. The process is optimized to maximize yield and purity while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediamine, N1-(4-aminophenyl)-4-methoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The methoxy and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and other aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, 1,2-Benzenediamine, N1-(4-aminophenyl)-4-methoxy- is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methods.
Biology
In biological research, this compound is used in the study of enzyme interactions and as a probe for investigating biological pathways. It is also used in the synthesis of biologically active molecules.
Medicine
In medicine, 1,2-Benzenediamine, N1-(4-aminophenyl)-4-methoxy- is used in the development of pharmaceuticals. It serves as a precursor for the synthesis of drugs with various therapeutic effects.
Industry
In industry, this compound is used in the production of dyes, pigments, and other chemical products. It is also used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2-Benzenediamine, N1-(4-aminophenyl)-4-methoxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyaniline: Similar in structure but lacks the additional amino group.
4-Nitroaniline: Contains a nitro group instead of an amino group.
4-Methoxybenzaldehyde: Contains an aldehyde group instead of an amino group.
Uniqueness
1,2-Benzenediamine, N1-(4-aminophenyl)-4-methoxy- is unique due to the presence of both methoxy and amino groups on the phenyl ring, which allows it to participate in a wide range of chemical reactions and applications. This combination of functional groups makes it a versatile compound for various scientific and industrial uses.
Properties
IUPAC Name |
1-N-(4-aminophenyl)-4-methoxybenzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-17-11-6-7-13(12(15)8-11)16-10-4-2-9(14)3-5-10/h2-8,16H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJUDQFXWQIKQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=CC=C(C=C2)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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